

# 6-Dehydrogingerdione structure and chemical properties

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## Compound of Interest

Compound Name: 6-Dehydrogingerdione

Cat. No.: B15567128

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## 6-Dehydrogingerdione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Dehydrogingerdione** is a naturally occurring phenolic compound predominantly found in the rhizomes of ginger (*Zingiber officinale*). It belongs to the gingerol family of compounds, which are responsible for the characteristic pungent taste of ginger. Emerging research has highlighted the significant therapeutic potential of **6-dehydrogingerdione**, particularly in the fields of oncology, neuroprotection, and anti-inflammatory research. This technical guide provides a detailed overview of the chemical structure, properties, and key biological activities of **6-dehydrogingerdione**, with a focus on its underlying signaling pathways and the experimental methodologies used for its investigation.

### Chemical Structure and Properties

**6-Dehydrogingerdione**, with the IUPAC name (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione, is characterized by a vanillyl group linked to a decene-3,5-dione moiety.<sup>[1]</sup> This structure contributes to its biological activity and chemical properties.

Table 1: Chemical and Physical Properties of **6-Dehydrogingerdione**

Property	Value	References
Molecular Formula	C <sub>17</sub> H <sub>22</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	290.35 g/mol	[2]
IUPAC Name	(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione	
Synonyms	-Dehydrogingerdione, 1-Dehydro-6-gingerdione	
CAS Number	76060-35-0	
Solubility	Soluble in DMSO (100 mg/mL)	
Stability	Stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C.	
XLogP3	3.5	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	4	

Spectroscopic Data: The structural elucidation of **6-dehydrogingerdione** has been confirmed through various spectroscopic techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## Biological Activities and Signaling Pathways

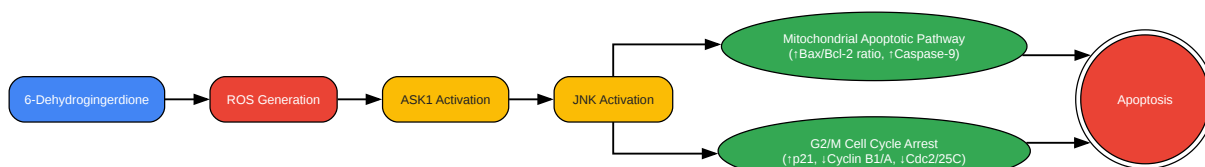
**6-Dehydrogingerdione** exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties. These effects are mediated through the modulation of several key signaling pathways.

## Anticancer Effects

**6-Dehydrogingerdione** has demonstrated potent anticancer activity in various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, apoptosis, and ferroptosis.

**ROS/JNK Signaling Pathway in Breast Cancer:** In human breast cancer cells (MDA-MB-231 and MCF-7), **6-dehydrogingerdione** induces G2/M phase cell cycle arrest and apoptosis. This is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Key molecular events in this pathway include:

- Increased expression of the cell cycle inhibitor p21.
- Decreased levels of cyclin A, cyclin B1, Cdc2, and Cdc25C.
- Induction of the mitochondrial apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio and activation of caspase-9.



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#### ROS/JNK-Mediated Apoptosis by **6-Dehydrogingerdione**.

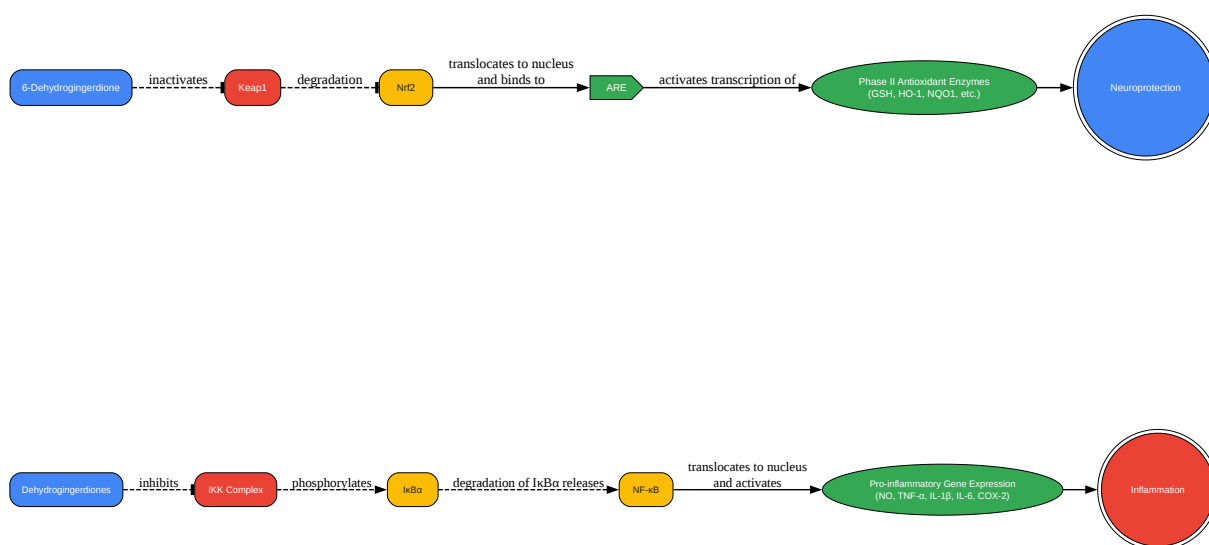
**Ferroptosis Induction in Breast Cancer:** Recent studies have revealed that **6-dehydrogingerdione** can also induce ferroptosis, an iron-dependent form of programmed cell death, in breast cancer cells. This provides an alternative mechanism for its anticancer effects.

## Neuroprotective Effects

**6-Dehydrogingerdione** has shown promise as a neuroprotective agent due to its ability to counteract oxidative stress in neuronal cells.

Keap1-Nrf2-ARE Signaling Pathway: In neuronal-like PC12 cells, **6-dehydrogingerdione** protects against oxidative stress-induced cell damage by activating the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation of this pathway by **6-dehydrogingerdione** leads to the upregulation of several phase II antioxidant enzymes, including:

- Glutathione
- Heme oxygenase-1 (HO-1)
- NAD(P)H:quinone oxidoreductase 1 (NQO1)
- Thioredoxin reductase



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)